1,4-Bis(cyclohexylamino)-2-butyne
Description
1,4-Bis(cyclohexylamino)-2-butyne is an alkyne derivative featuring two cyclohexylamino groups (-NH-C6H11) at the 1 and 4 positions of a 2-butyne backbone. Its structure confers steric bulk and hydrophobicity, influencing its reactivity and applications in organic synthesis, coordination chemistry, or materials science.
Properties
CAS No. |
73825-66-8 |
|---|---|
Molecular Formula |
C16H28N2 |
Molecular Weight |
248.41 g/mol |
IUPAC Name |
N,N'-dicyclohexylbut-2-yne-1,4-diamine |
InChI |
InChI=1S/C16H28N2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h15-18H,1-6,9-14H2 |
InChI Key |
JQWHLLPKEHHOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC#CCNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(cyclohexylamino)-2-butyne typically involves the reaction of cyclohexylamine with 2-butyne-1,4-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional purification steps are incorporated to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(cyclohexylamino)-2-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.
Substitution: The cyclohexylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
1,4-Bis(cyclohexylamino)-2-butyne has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(cyclohexylamino)-2-butyne involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Research Findings and Data
- Macrocycle Synthesis : highlights the use of 1,4-bis(methanesulfonyloxy)-2-butyne in macrocycle formation, suggesting that the target compound could serve as a precursor in similar reactions .
- Basicity Studies: reports dissociation constants for cyclohexylamino-containing sulfonic acids, indirectly supporting the reduced basicity of cyclohexylamino groups compared to smaller amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
